molecular formula C21H20N2O4 B11518041 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide

Cat. No.: B11518041
M. Wt: 364.4 g/mol
InChI Key: VFJKEADQUDOIIR-UHFFFAOYSA-N
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Description

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is a complex organic compound that features a dibenzo[b,f]oxepine core structure

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide involves its interaction with microtubules. Microtubules are dynamic polymers that play crucial roles in cellular processes such as mitosis, intracellular transport, and migration. The compound acts as a microtubule inhibitor, disrupting the polymerization dynamics of microtubules, leading to cell cycle arrest and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexanecarboxamide moiety, which may confer distinct biological activities compared to other dibenzo[b,f]oxepine derivatives.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-nitrobenzo[b][1]benzoxepin-4-yl)cyclohexanecarboxamide

InChI

InChI=1S/C21H20N2O4/c24-21(15-7-2-1-3-8-15)22-18-12-16(23(25)26)13-20-17(18)11-10-14-6-4-5-9-19(14)27-20/h4-6,9-13,15H,1-3,7-8H2,(H,22,24)

InChI Key

VFJKEADQUDOIIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3C=CC4=CC=CC=C4OC3=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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